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Compound of Interest

Compound Name: Maduramicin

Cat. No.: B1675897 Get Quote

An In-depth Technical Guide to Maduramicin: Chemical Structure, Properties, and Biological

Activity

Introduction
Maduramicin is a potent polyether ionophore antibiotic produced by the fermentation of the

actinomycete Actinomadura yumaensis (previously identified as Nocardia sp. or Actinomadura

rubra).[1][2][3][4][5] It is primarily utilized in veterinary medicine as a coccidiostat for the

prevention and control of coccidiosis in poultry. As an ionophore, maduramicin exhibits a high

affinity for forming lipid-soluble complexes with monovalent and divalent cations, which

facilitates their transport across biological membranes. This activity disrupts the cellular ion

homeostasis of target organisms, leading to cell death. Beyond its anticoccidial properties,

maduramicin has demonstrated activity against Gram-positive bacteria, Cryptosporidium, and

Treponema, and has been investigated for its effects on cell proliferation and apoptosis. This

document provides a comprehensive technical overview of maduramicin, detailing its chemical

structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Identity
Maduramicin is a complex glycoside molecule characterized by a polyether backbone. It is

commonly used as its more stable ammonium salt in commercial formulations.

Chemical Name (IUPAC): azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-

[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-

[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-
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hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-

methyloxan-2-yl]acetic acid

Synonyms: Maduramycin, Cygro, Antibiotic X-14868A, CL 273 ,703

Source Organism:Actinomadura yumaensis

The structural complexity of maduramicin includes multiple chiral centers and cyclic ether

rings, forming a rigid, cage-like architecture that is crucial for its ion-binding capabilities.

Physicochemical and Pharmacological Properties
A summary of the key physicochemical and toxicological properties of maduramicin and its

ammonium salt is presented below.

Table 1: Physicochemical Properties of Maduramicin
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Property Value Reference(s)

Molecular Formula

C47H80O17 (Acid)

C47H83NO17 (Ammonium

Salt)

Molecular Weight
917.14 g/mol (Acid) 934.17

g/mol (Ammonium Salt)

CAS Number
79356-08-4 (Acid) 84878-61-5

(Ammonium Salt)

Appearance White solid

Melting Point 193-195 °C (Sodium Salt)

Solubility

Poor water solubility; Soluble

in ethanol, methanol, DMF,

DMSO. Aqueous solubility

(24°C): 100 ppm at pH 5 to

3000 ppm in distilled water.

Optical Rotation
[α]D +40.6° (in chloroform);

[α]D +23.8° (in methanol)

Storage -20°C

Table 2: Toxicological and Efficacy Data
Parameter Species Value

Route of
Administration

Reference(s)

LD50 Male Wistar Rats
6.81 mg/kg body

weight
Oral

Recommended

Dose (Poultry)
Broiler Chickens 5-7 ppm in feed Oral (in feed)

Toxic Dose

(Poultry)
Broiler Chickens 7.5 ppm in feed Oral (in feed)
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Mechanism of Action
Maduramicin's biological activity stems from its function as an ionophore, a molecule that

reversibly binds ions and transports them across lipid membranes.

Cation Complexation: Maduramicin forms electrically neutral complexes with various

cations. It shows a high selectivity for monovalent cations in the order of K+ > Rb+ > Na+ >

Li+ > Cs+, and it also binds divalent cations like Ca2+.

Membrane Transport: These lipid-soluble complexes diffuse across the cell membranes of

susceptible organisms, such as coccidial parasites.

Disruption of Ion Gradients: This transport disrupts the natural electrochemical gradients of

ions, which are essential for cellular function. The influx of cations into the parasite's cell

leads to an increase in intracellular osmotic pressure.

Mitochondrial Dysfunction and Cell Death: The ionic imbalance critically impairs

mitochondrial functions, including substrate oxidation and ATP hydrolysis. The culmination of

these effects is the death of the protozoal cell.
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Caption: Ionophore Mechanism of Action of Maduramicin.
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Effects on Eukaryotic Cells
In addition to its antiparasitic effects, studies have shown that maduramicin can impact

eukaryotic host cells, particularly at higher concentrations. Research using mouse myoblasts

(C2C12) and human rhabdomyosarcoma cells has revealed that maduramicin can inhibit cell

proliferation and induce apoptosis in a dose-dependent manner.

The mechanism involves:

Cell Cycle Arrest: Maduramicin treatment leads to the accumulation of cells in the G0/G1

phase of the cell cycle.

Modulation of Cell Cycle Proteins: This arrest is associated with the downregulation of key

cell cycle proteins, including cyclin D1 and cyclin-dependent kinases (CDKs), and the

upregulation of CDK inhibitors.

Induction of Apoptosis: Prolonged exposure or higher concentrations of maduramicin trigger

programmed cell death (apoptosis).
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Caption: Maduramicin's effect on the cell cycle and apoptosis.

Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories.

However, the methodologies employed in key studies can be summarized to guide future

research.

In Vitro Efficacy and Cytotoxicity Assays
Objective: To determine the effect of maduramicin on cell growth, proliferation, and

apoptosis.
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General Workflow:

Cell Culture: Mouse myoblasts (C2C12) or other relevant cell lines are cultured under

standard conditions.

Treatment: Cells are treated with varying concentrations of maduramicin (e.g., 0.05–1

µg/ml) for specified durations (e.g., 24-72 hours).

Cell Growth/Viability Assay: Cell counts are performed using a hemocytometer or

automated cell counter. Morphological changes are observed via microscopy.

Cell Cycle Analysis: Cells are stained with propidium iodide (PI) and analyzed by flow

cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1,

S, G2/M).

Apoptosis Detection: Apoptosis is quantified using Annexin V-PI staining followed by flow

cytometry. Cleavage of proteins like PARP can be assessed via Western blotting.

Protein Expression Analysis: Western blotting is used to measure the levels of key

regulatory proteins (e.g., cyclin D1, CDKs) to elucidate the mechanism of action.

In Vivo Toxicity and Pharmacokinetic Studies
Objective: To determine the acute toxicity (LD50) and toxicokinetic profile of maduramicin.

General Workflow (based on rat studies):

Animal Model: Male Wistar rats are acclimatized and divided into groups.

Dosing: Maduramicin, dissolved in a suitable vehicle (e.g., DMSO and water), is

administered via oral gavage at various doses (e.g., 0, 4.64, 10.0, 21.5, 46.4 mg/kg bw).

Acute Toxicity (LD50 Determination): Survival rates are monitored over 14 days. The LD50

is calculated from the mortality data.

Toxicokinetics: A sublethal dose (e.g., 4.8 mg/kg bw) is administered. Blood, urine, and

feces are collected at multiple time points.
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Sample Analysis: Maduramicin concentrations in biological samples are quantified using

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Analysis: Pharmacokinetic parameters such as Cmax (peak concentration), Tmax

(time to peak), and elimination half-life are calculated. Biochemical markers for organ

damage (e.g., creatine kinase, urea) are measured in serum.
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Caption: General workflow for in vivo toxicity and kinetic studies.
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Production and Formulation
Maduramicin is produced commercially through a large-scale aerobic fermentation process

using the bacterium Actinomadura yumaensis. The process involves cultivating the

microorganism in bioreactors under controlled conditions to optimize antibiotic synthesis.

Following fermentation, the maduramicin is extracted from the broth using organic solvents

and purified. For veterinary use, it is often converted to the more stable maduramicin
ammonium salt and formulated as a premix to be incorporated into animal feed. Recent

research has also explored novel delivery systems, such as nanostructured lipid carriers, to

improve solubility and safety.

Conclusion
Maduramicin is a highly effective polyether ionophore with a well-established role as an

anticoccidial agent in the poultry industry. Its mechanism of action, centered on the disruption

of cation transport across cell membranes, is potent against its target protozoan parasites.

However, its narrow therapeutic index, with toxic effects observed at concentrations close to

the recommended dose, necessitates careful handling and uniform mixing in feed. Ongoing

research into its effects on cell cycle regulation and apoptosis, along with the development of

advanced drug delivery systems, highlights its potential for broader scientific and therapeutic

investigation. This guide provides core technical information to support researchers, scientists,

and drug development professionals in their work with this significant molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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